3-Isopropyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
3-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that belongs to the isoquinoline alkaloid family. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The 1,2,3,4-tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds with potent biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which cyclizes phenylethylamides using phosphorus oxychloride (POCl3) and phosphorus pentoxide (P2O5) in refluxing toluene . Another method is the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of isoquinoline derivatives. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used under high-pressure hydrogenation conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have significant biological activities .
Scientific Research Applications
3-Isopropyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound with similar biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with distinct pharmacological properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective effects.
Uniqueness: 3-Isopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to its isopropyl group, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)12-7-10-5-3-4-6-11(10)8-13-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
ANNVARGEHOMQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
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